

Structure-Activity Relationship of 2-Aminobenzothiazole Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Aminobenzo[d]thiazole-5-carbonitrile

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The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.^[1] Its versatile nature allows for extensive chemical modifications, leading to the development of derivatives with potent and selective activities against various diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzothiazole derivatives, with a focus on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.

Anticancer Activity: Targeting Key Signaling Pathways

2-aminobenzothiazole derivatives have emerged as a promising class of anticancer agents, primarily by targeting and inhibiting crucial protein kinases involved in cancer cell proliferation and survival, such as PI3K, AKT, mTOR, EGFR, and CDK2.^{[1][2]} The strategic placement of various substituents on the benzothiazole core and the exocyclic amino group plays a pivotal role in modulating their potency and selectivity.

Comparative Anticancer Potency of 2-Aminobenzothiazole Derivatives

The following table summarizes the in vitro anticancer activity of selected 2-aminobenzothiazole derivatives against various cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC₅₀) values.

Compound	Target/Cell Line	IC50 (μM)	Key Structural Features & SAR Insights
OMS5	A549 (Lung Cancer)	22.13	Combination of a 4-nitroaniline moiety with the 2-aminobenzothiazole core. [1] [3]
MCF-7 (Breast Cancer)	24.31	Demonstrates potent activity, though not primarily through PI3Ky inhibition. [1] [3]	
OMS14	A549 (Lung Cancer)	61.03	Contains a piperazine-4-nitroaniline moiety. [1] [3]
MCF-7 (Breast Cancer)	27.08	Potently inhibits PIK3CD/PIK3R1. [1] [3]	
Compound 7	A-375 (Melanoma)	16	Derived from a clathrocin scaffold. [1]
BALB/c 3T3 (Fibroblast)	71	Shows four-fold selectivity for melanoma cells over normal fibroblasts. [1]	
Compound 12	MCF-7 (Breast Cancer)	2.49	Introduction of a nitro or ethoxy group at the C6 position enhances antiproliferative activity. [4]
Compound 13	HCT116 (Colon Cancer)	6.43	Exhibits broad-spectrum anticancer activity. [4]
A549 (Lung Cancer)	9.62		

A375 (Melanoma)	8.07		
Compound 20	HepG2 (Liver Cancer)	9.99	A 2-aminobenzothiazole-thiazolidinedione hybrid.[4]
HCT-116 (Colon Cancer)	7.44		
MCF-7 (Breast Cancer)	8.27		
Compound 54	PI3K α	0.00103	A highly potent PI3K α inhibitor.[4]
Thiourea derivative IVe	EAC (Mouse Cancer)	10-24	Optically active thiourea derivative.[5]
MCF-7 (Breast Cancer)	15-30		
HeLa (Cervical Cancer)	33-48		
Thiourea derivative IVf	EAC (Mouse Cancer)	10-24	Optically active thiourea derivative.[5]
MCF-7 (Breast Cancer)	15-30		
HeLa (Cervical Cancer)	33-48		
Benzothiazole derivative Vg	EAC (Mouse Cancer)	10-24	Optically active 2-aminobenzothiazole derivative.[5]

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 2-aminobenzothiazole have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[6][7] The

structural modifications that confer antimicrobial properties often differ from those that enhance anticancer effects, highlighting the tunability of this scaffold.

Comparative Antimicrobial Potency of 2-Aminobenzothiazole Derivatives

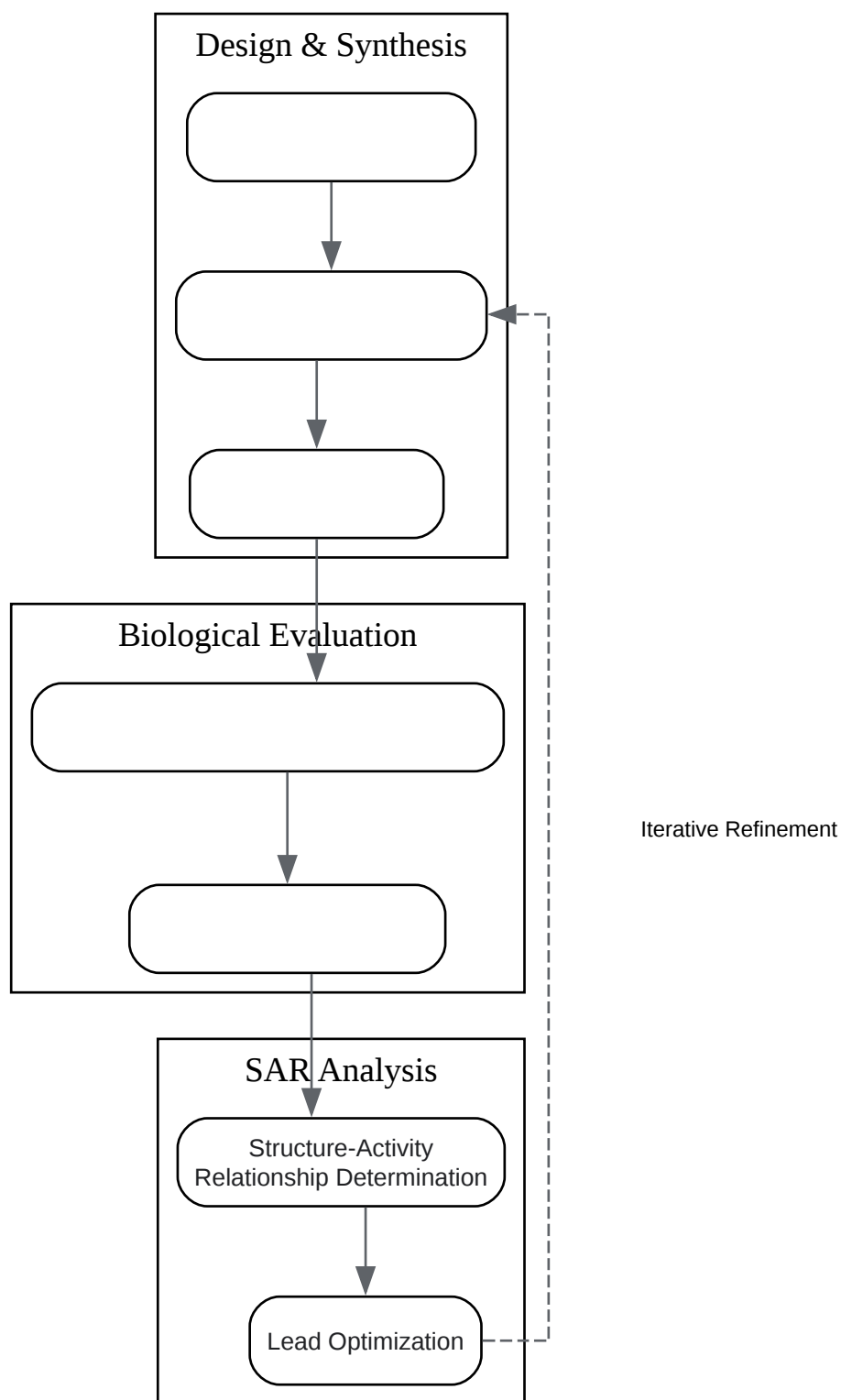
The following table presents the minimum inhibitory concentration (MIC) values of selected 2-aminobenzothiazole derivatives against various microbial strains.

Compound	Microbial Strain	MIC (µg/mL)	Key Structural Features & SAR Insights
Compound 41c	E. coli	3.1	A benzothiazole-isatin conjugate, showing excellent activity against Gram-negative bacteria.[6]
P. aeruginosa	6.2		
B. cereus	12.5		
S. aureus	12.5		
Compound 46a/46b	E. coli	15.62	Schiff base analogues with a hydroxyl group at the 2nd position of the benzylidene ring, which improves antibacterial action.[6]
P. aeruginosa	15.62		
Compound 59b	K. pneumoniae	0.4-0.8	A Schiff base containing a diethylamino group at the 4th position of the benzylidene ring, augmenting antibacterial activity. [6]
Compound 1n/1o	C. albicans	4-8	6-substituted derivatives designed based on molecular modeling.[7]
C. parapsilosis	4-8		
C. tropicalis	4-8		

Derivative 5c/5h	E. coli	3.25-12.5	2-aminobenzothiazolom ethyl naphthol derivatives.[8]
Derivative 5k	P. aeruginosa	3.25-12.5	
B. cereus	3.25-12.5		
Derivative 5e/5g/5k	Fungal strains	6.25-12.5	Exhibit excellent antifungal activity.[8]

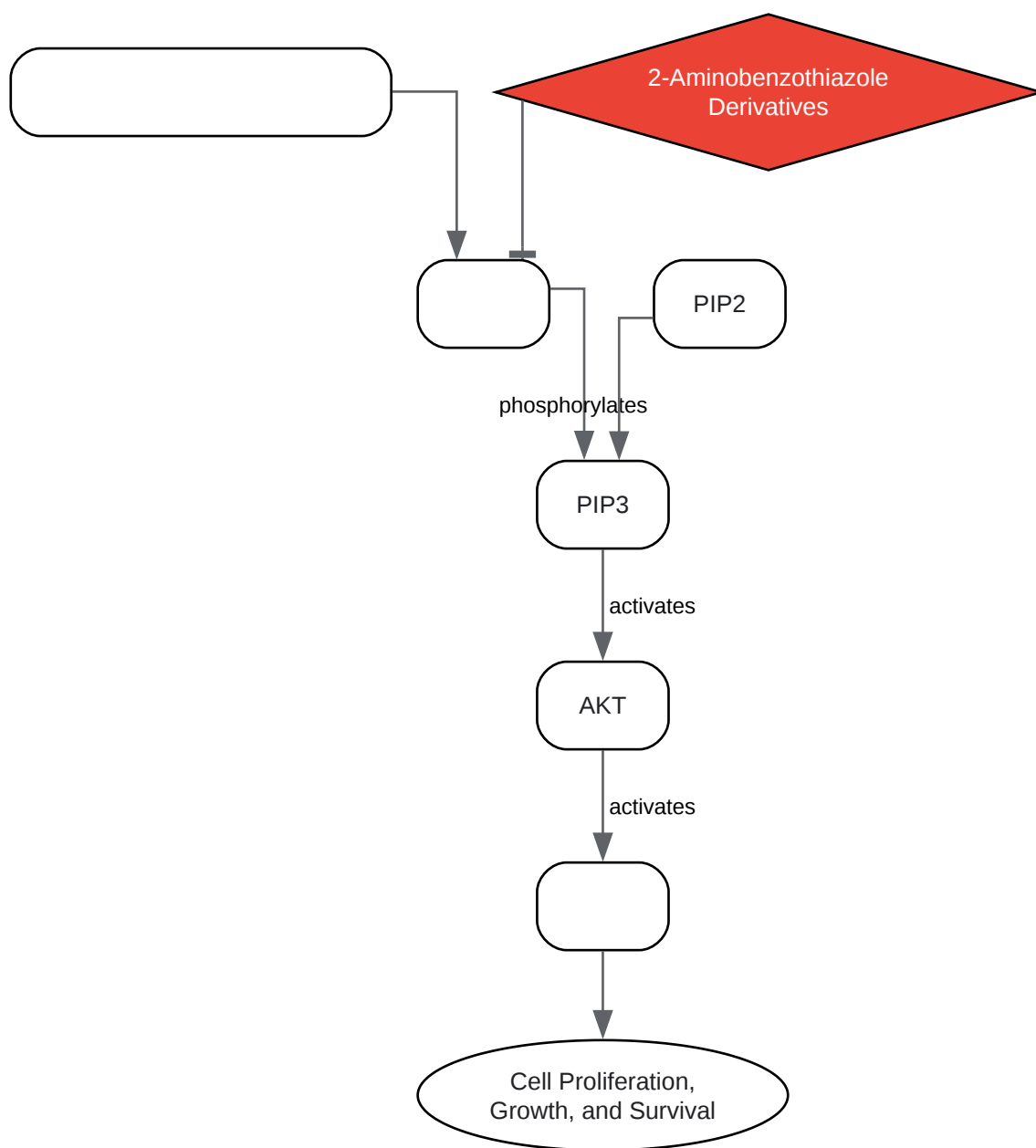
Visualizing Key Concepts in SAR Studies

To better understand the workflow and the intricate relationships in structure-activity studies, the following diagrams are provided.



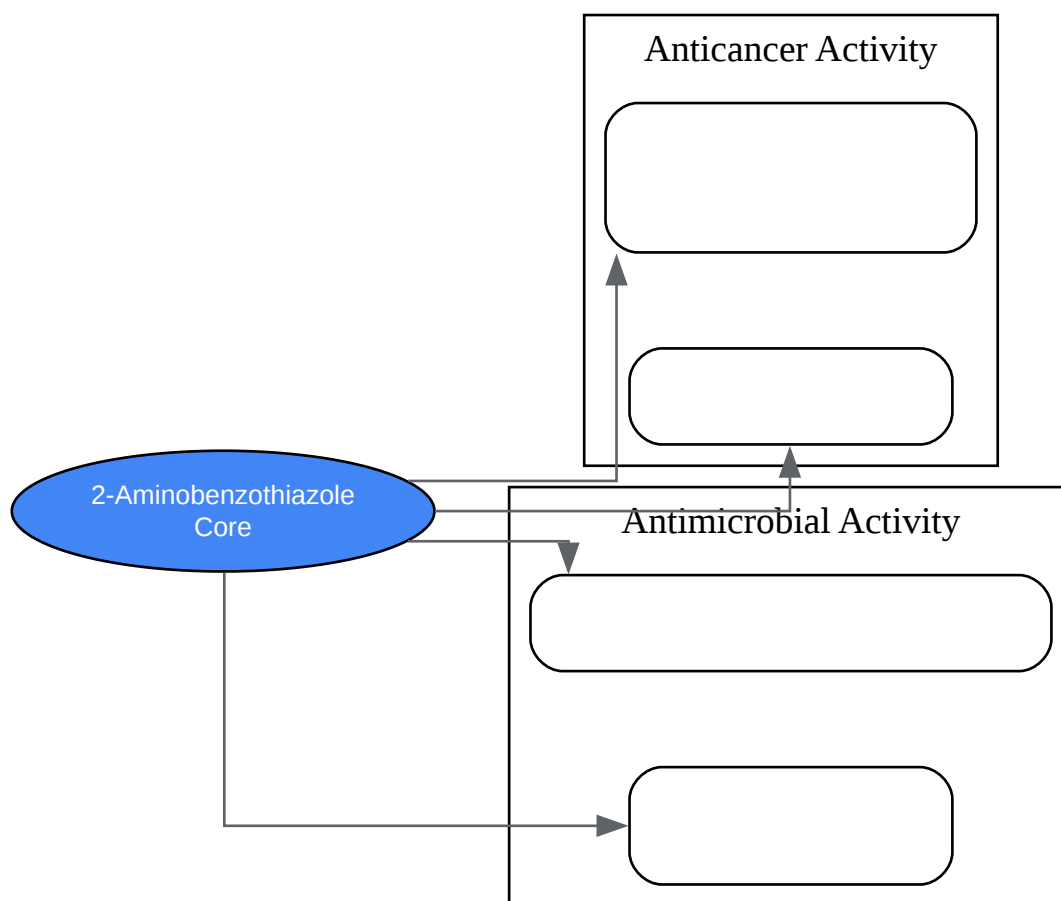
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A generalized workflow for structure-activity relationship (SAR) studies.



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The PI3K/AKT/mTOR signaling pathway, a key target for anticancer agents.



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A summary of key structure-activity relationships for 2-aminobenzothiazole derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 2-aminobenzothiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the antiproliferative effects of compounds on cancer cell lines.

- **Cell Culture:** Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density (e.g., 5×10^3 cells/well) and allowed to adhere overnight.
- **Compound Treatment:** The synthesized 2-aminobenzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
- **Absorbance Measurement:** The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

- **Microorganism Preparation:** Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The cultures are then diluted to a standardized concentration (e.g., 1×10^6 CFU/mL).
- **Compound Dilution:** The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
- **Inoculation:** Each well is inoculated with the standardized microbial suspension.

- Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells. Positive and negative controls are included in each assay.

Conclusion

The 2-aminobenzothiazole scaffold continues to be a highly valuable template in the design and discovery of novel therapeutic agents. Structure-activity relationship studies have revealed that specific substitutions on the benzothiazole core and the exocyclic amino group are crucial for directing the biological activity towards either anticancer or antimicrobial targets. The data and methodologies presented in this guide provide a comparative framework for researchers and drug development professionals, facilitating the rational design of more potent and selective 2-aminobenzothiazole derivatives. The versatility of this scaffold, coupled with a deeper understanding of its SAR, holds significant promise for the development of future therapies.

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